
N-(2,3-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, also known as DPA-T, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent.
作用機序
The mechanism of action of N-(2,3-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression. Inflammation research has suggested that this compound may inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a role in regulating inflammation. In neurodegenerative disorder research, this compound has been shown to activate the Nrf2/ARE pathway, which plays a role in protecting against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the context in which it is studied. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). In neurodegenerative disorder research, this compound has been shown to protect against oxidative stress and reduce neuroinflammation.
実験室実験の利点と制限
One advantage of using N-(2,3-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its relatively low toxicity compared to other compounds. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
将来の方向性
For research on N-(2,3-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide include further investigation of its mechanism of action, as well as its potential use in combination with other therapeutic agents. Additionally, research could focus on optimizing the synthesis method for this compound, as well as exploring its potential use in other disease contexts. Overall, this compound shows promise as a therapeutic agent for various diseases, and further research is needed to fully understand its potential.
合成法
N-(2,3-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is synthesized through a multistep process that involves the reaction of 2-aminobenzenesulfonamide with 2-bromo-2-methylpropionic acid, followed by reaction with 2-aminothiazole-4-carboxylic acid. The final product is obtained through the reaction of the resulting intermediate with 2,3-dimethylbenzoyl chloride.
科学的研究の応用
N-(2,3-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis. It has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has shown potential in protecting against neuronal damage and reducing neuroinflammation.
特性
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-13-7-6-10-17(14(13)2)21-18(23)11-15-12-26-19(20-15)22-27(24,25)16-8-4-3-5-9-16/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJIRHZCLVTYPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one](/img/structure/B2457934.png)
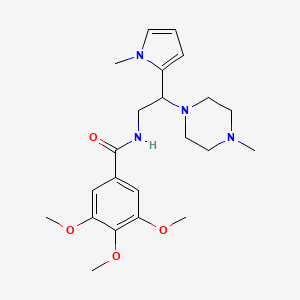
![4-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]piperazine-1-sulfonyl fluoride](/img/structure/B2457936.png)
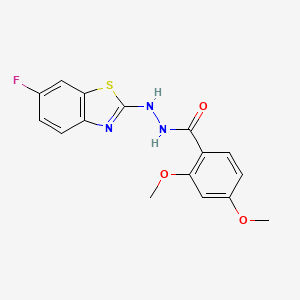
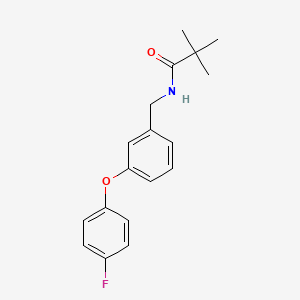
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2457943.png)

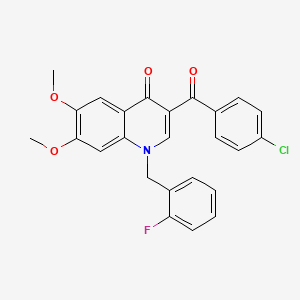
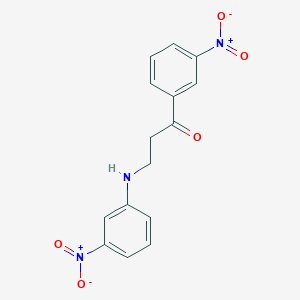
![5-bromo-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide](/img/structure/B2457948.png)
![2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car+](/img/structure/B2457950.png)

![2,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2457955.png)
![4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acid](/img/structure/B2457956.png)